Benzene, [(1-fluoroethenyl)thio]-
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Overview
Description
Benzene, [(1-fluoroethenyl)thio]- is a chemical compound with the molecular formula C8H7FS
Preparation Methods
The synthesis of Benzene, [(1-fluoroethenyl)thio]- involves several steps. One common method includes the reaction of benzene with 1-fluoroethenylthiol under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Benzene, [(1-fluoroethenyl)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo substitution reactions, where the fluoroethenyl group can be replaced by other functional groups using reagents like halogens or nucleophiles.
Scientific Research Applications
Benzene, [(1-fluoroethenyl)thio]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including polycyclic aromatic hydrocarbons.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of Benzene, [(1-fluoroethenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Benzene, [(1-fluoroethenyl)thio]- can be compared with other similar compounds, such as:
Benzene, [(1-chloroethenyl)thio]-: This compound has a chlorine atom instead of a fluorine atom, leading to different reactivity and properties.
Benzene, [(1-bromoethenyl)thio]-:
Benzene, [(1-iodoethenyl)thio]-: Iodine substitution results in unique properties and reactivity compared to the fluoroethenyl derivative.
Properties
IUPAC Name |
1-fluoroethenylsulfanylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FS/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRFAJPBADRDJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(F)SC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475087 |
Source
|
Record name | Benzene, [(1-fluoroethenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141075-87-8 |
Source
|
Record name | Benzene, [(1-fluoroethenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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